molecular formula C9H13BClNO2 B578026 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride CAS No. 1256345-72-8

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride

Cat. No.: B578026
CAS No.: 1256345-72-8
M. Wt: 213.468
InChI Key: KCTAZNMFDNLLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminocyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride typically involves the Suzuki-Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acid derivatives to couple aryl or vinyl halides . The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or organic solvent under mild temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The aminocyclopropyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenated compounds and nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Reduced aminocyclopropyl derivatives.

    Substitution: Substituted phenylboronic acid derivatives.

Scientific Research Applications

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

    Biology: Acts as a probe for studying enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of sensors and materials for detecting various analytes.

Mechanism of Action

The mechanism of action of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of protease inhibitors used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenylboronic acid hydrochloride
  • 4-(Aminomethyl)phenylboronic acid hydrochloride
  • 3-Aminophenylboronic acid hydrochloride

Uniqueness

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride is unique due to the presence of the aminocyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its specificity and potency as an enzyme inhibitor compared to other boronic acid derivatives.

Properties

IUPAC Name

[4-(1-aminocyclopropyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO2.ClH/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13;/h1-4,12-13H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTAZNMFDNLLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2(CC2)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681556
Record name [4-(1-Aminocyclopropyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-72-8
Record name [4-(1-Aminocyclopropyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.